Cas no 1312904-12-3 (5-Phenyloxolane-2-carboxylic acid)

5-Phenyloxolane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-phenyloxolane-2-carboxylic acid
- 5-phenyloxolane-2-carboxylicacid
- 2-Furancarboxylic acid, tetrahydro-5-phenyl-
- 5-Phenyloxolane-2-carboxylic acid
-
- インチ: 1S/C11H12O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
- InChIKey: QWXMVYUZNXKAKD-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)CCC1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 209
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-Phenyloxolane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7211-500MG |
5-phenyloxolane-2-carboxylic acid |
1312904-12-3 | 95% | 500MG |
¥ 2,864.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7211-250MG |
5-phenyloxolane-2-carboxylic acid |
1312904-12-3 | 95% | 250MG |
¥ 1,716.00 | 2023-03-31 | |
Enamine | EN300-132286-0.05g |
5-phenyloxolane-2-carboxylic acid |
1312904-12-3 | 0.05g |
$827.0 | 2023-06-06 | ||
Enamine | EN300-132286-0.5g |
5-phenyloxolane-2-carboxylic acid |
1312904-12-3 | 0.5g |
$946.0 | 2023-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7211-100MG |
5-phenyloxolane-2-carboxylic acid |
1312904-12-3 | 95% | 100MG |
¥ 1,075.00 | 2023-03-31 | |
Enamine | EN300-132286-10.0g |
5-phenyloxolane-2-carboxylic acid |
1312904-12-3 | 10g |
$4236.0 | 2023-06-06 | ||
Enamine | EN300-132286-250mg |
5-phenyloxolane-2-carboxylic acid |
1312904-12-3 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-132286-5000mg |
5-phenyloxolane-2-carboxylic acid |
1312904-12-3 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-132286-10000mg |
5-phenyloxolane-2-carboxylic acid |
1312904-12-3 | 10000mg |
$4236.0 | 2023-09-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557885-250mg |
5-Phenyltetrahydrofuran-2-carboxylic acid |
1312904-12-3 | 98% | 250mg |
¥5577.00 | 2024-08-09 |
5-Phenyloxolane-2-carboxylic acid 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
5-Phenyloxolane-2-carboxylic acidに関する追加情報
Introduction to 5-Phenyloxolane-2-carboxylic Acid (CAS No. 1312904-12-3)
5-Phenyloxolane-2-carboxylic acid, with the chemical formula C9H9O3, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a phenyl group attached to an oxolane ring with a carboxylic acid substituent, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its potential applications in drug development and material science.
The CAS number 1312904-12-3 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other chemical entities. The presence of the oxolane ring, a cyclic ether with a ketone functionality, imparts unique reactivity and stability to the molecule. This structural feature is particularly valuable in medicinal chemistry, where such scaffolds often serve as building blocks for more complex pharmacophores.
In recent years, 5-Phenyloxolane-2-carboxylic acid has been explored in several cutting-edge research areas. One notable application is in the development of novel antibiotics. The oxolane moiety is known for its ability to enhance binding affinity to biological targets, making it an attractive scaffold for designing antimicrobial agents. Studies have demonstrated that derivatives of this compound exhibit promising activity against Gram-positive bacteria, which are increasingly resistant to conventional antibiotics.
Furthermore, the phenyl group in 5-Phenyloxolane-2-carboxylic acid provides a handle for further functionalization, enabling the synthesis of more intricate molecules. Researchers have leveraged this property to create libraries of compounds for high-throughput screening (HTS) in drug discovery programs. Such libraries have been instrumental in identifying lead compounds for treating inflammatory diseases and cancer. The carboxylic acid functionality also allows for amide bond formation, a crucial step in peptide and protein drug synthesis.
The pharmaceutical industry has shown particular interest in 5-Phenyloxolane-2-carboxylic acid due to its potential as a prodrug precursor. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. The oxolane ring can be designed to be metabolically labile, releasing the active drug upon degradation. This approach not only improves drug solubility and bioavailability but also allows for targeted delivery systems.
Recent advances in computational chemistry have further enhanced the utility of 5-Phenyloxolane-2-carboxylic acid. Molecular modeling studies have identified optimal substituents that can modulate its biological activity. These insights have guided synthetic efforts toward creating more potent and selective derivatives. Additionally, computational methods have been used to predict the metabolic pathways of this compound, aiding in the design of safer and more effective drugs.
In material science, 5-Phenyloxolane-2-carboxylic acid has found applications as a monomer in polymer synthesis. The oxolane ring can undergo polymerization reactions to form high-performance materials with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for use in aerospace and automotive industries. The phenyl group also contributes to hydrophobicity, which is beneficial for water-resistant coatings.
The environmental impact of 5-Phenyloxolane-2-carboxylic acid has also been studied extensively. Biodegradation experiments have shown that under certain conditions, this compound can be broken down into non-toxic byproducts. This finding is particularly important for industrial applications where waste management is a critical concern. Efforts are ongoing to develop greener synthetic routes that minimize environmental footprint while maintaining high yields and purity.
Future research directions for 5-Phenyloxolane-2-carboxylic acid include exploring its role in nanotechnology and regenerative medicine. The compound's ability to form stable complexes with metal ions makes it a candidate for drug delivery systems based on nanoparticles. These systems could improve therapeutic efficacy while reducing side effects associated with conventional treatments.
In conclusion, 5-Phenyloxolane-2-carboxylic acid (CAS No. 1312904-12-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, material science, and environmental chemistry. As our understanding of its properties continues to grow, so too will its importance in advancing scientific knowledge and technological innovation.
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